3-benzyl-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-BENZYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that features a pyrido[3,2-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach includes the condensation of a benzyl-substituted pyrido[3,2-d]pyrimidine derivative with a tetrahydroquinoline derivative under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
3-BENZYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-BENZYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-BENZYL-1-(2-OXO-2-(4-PROPIONYLANILINO)ETHYL)-3H-BENZIMIDAZOL-1-IUM IODIDE:
3-BENZYL-5-(1-(2-OXO-1-OXASPIRO[4,5]DEC-3-EN-3-YL)ETHYLIDENE)-2-AMINOIMIDAZOLIN-4-ONE: Another related compound with notable fungicidal activity.
Properties
Molecular Formula |
C25H22N4O3 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-benzyl-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O3/c30-22(27-15-7-11-19-10-4-5-12-20(19)27)17-28-21-13-6-14-26-23(21)24(31)29(25(28)32)16-18-8-2-1-3-9-18/h1-6,8-10,12-14H,7,11,15-17H2 |
InChI Key |
NNFJZVKZFVBKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)N=CC=C4 |
Origin of Product |
United States |
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